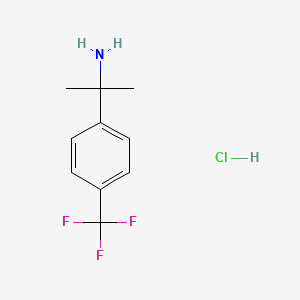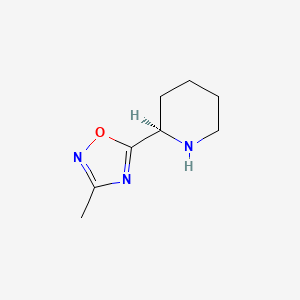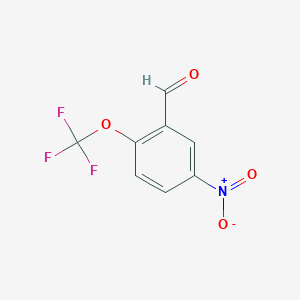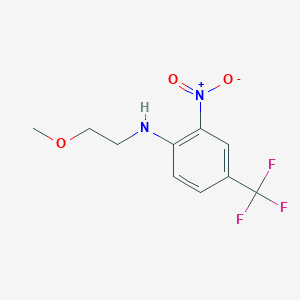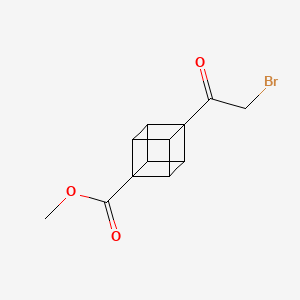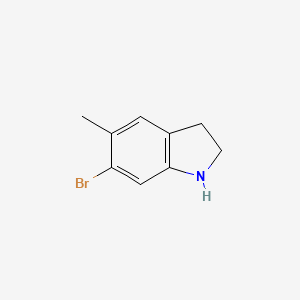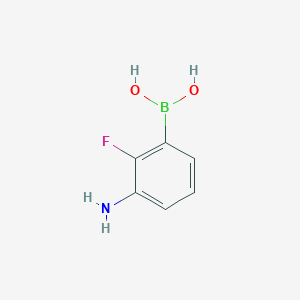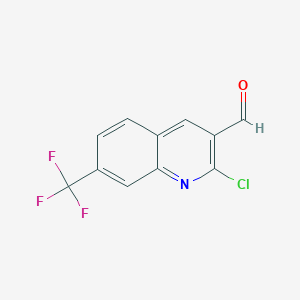
1-Chloro-4-cyclopropoxybenzene
Übersicht
Beschreibung
1-Chloro-4-cyclopropoxybenzene is an organic compound with the chemical formula C₉H₉ClO. It is a colorless liquid that has garnered interest due to its unique physical, chemical, and biological properties. This compound is used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropoxybenzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-nitrobenzene with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-cyclopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with a nucleophile.
Electrophilic Aromatic Substitution: The compound can undergo reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are used under controlled conditions.
Major Products:
Nucleophilic Aromatic Substitution: Products include phenols, amines, and thiophenols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-cyclopropoxybenzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution, the compound reacts with electrophiles, forming a positively charged intermediate that stabilizes through resonance before losing a proton to form the final product .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-cyclopropoxybenzene can be compared with other similar compounds such as:
1-Chloro-4-methoxybenzene: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of a cyclopropoxy group.
1-Chloro-4-propoxybenzene: Contains a propoxy group instead of a cyclopropoxy group.
Uniqueness: The cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
1-chloro-4-cyclopropyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVATYXPOBMGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


